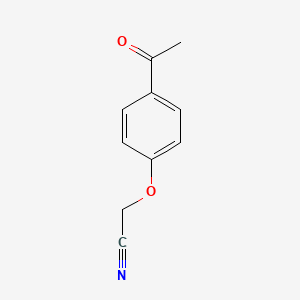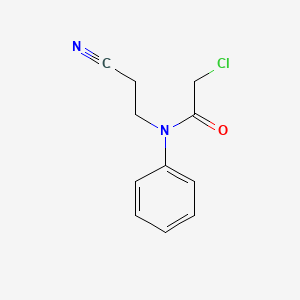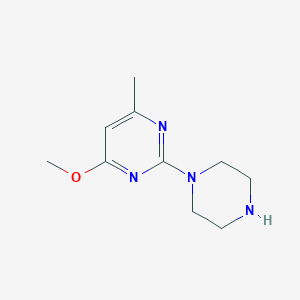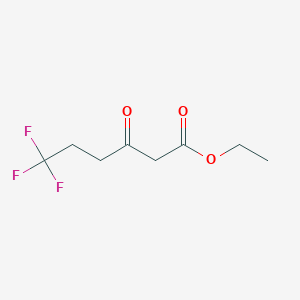
Ethyl 6,6,6-trifluoro-3-oxohexanoate
Descripción general
Descripción
Ethyl 6,6,6-trifluoro-3-oxohexanoate is a chemical compound with the molecular formula C8H11F3O3 and a molecular weight of 212.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 6,6,6-trifluoro-3-oxohexanoate involves a reaction with Meldrum’s Acid and 4-trifluoromethyl butyric acid in the presence of DMAP and DCC . The reaction mixture is then refluxed in ethanol . The yield of this reaction is approximately 43% .Molecular Structure Analysis
The InChI code for Ethyl 6,6,6-trifluoro-3-oxohexanoate is 1S/C8H11F3O3/c1-2-14-7(13)5-6(12)3-4-8(9,10)11/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 6,6,6-trifluoro-3-oxohexanoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Michael Addition Reactions
Ethyl 6,6,6-trifluoro-3-oxohexanoate is used in Michael addition reactions. β-Aryl-substituted α,β-unsaturated trifluoromethyl ketones react with ethyl cyanoacetate to give ethyl 3-aryl-2-cyano-6,6,6-trifluoro-5-oxohexanoates, which are important in synthesizing various organic compounds (Nenaidenko et al., 2008).
Synthesis of CF3-γ-nitroketones
α,β-unsaturated trifluoromethylketones, including Ethyl 6,6,6-trifluoro-3-oxohexanoate, are used in reactions with ethyl nitroacetate to form 1,4-conjugated addition products like CF3-γ-nitroketones and 6,6,6-trifluoro-2-nitro-5-oxohexanoates, which are precursors for synthesizing other organic compounds (Nenajdenko et al., 2005).
Versatile Intermediate for Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. It's used in rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, leading to a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Bioreduction Studies
Ethyl 3-oxohexanoate is used in bioreduction studies. Wild-type microorganism strains reduce it to ethyl (R)-3-hydroxyhexanoate. This reaction is significant in organic synthesis and bioengineering (Ramos et al., 2011).
Synthesis of α-Lipoic Acid
Alkyl 6-chloro-3-oxohexanoates, including the ethyl ester, are used in the synthesis of (R)-(+)-α-lipoic acid. This process involves the reduction with bakers' yeast and is significant in medicinal chemistry (Gopalan & Jacobs, 1990).
Synthesis of Statin Precursors
Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a related compound, is a key intermediate in synthesizing statins, crucial in cholesterol-lowering medications (Tararov et al., 2006).
Synthesis of Trifluoromethylated Analogues
Efficient strategies for synthesizing trifluoromethylated analogues, starting from compounds like Ethyl 4,4,4-trifluoro-3-oxo-butyrate, are explored for developing new chemical entities (Wang et al., 2006).
Propiedades
IUPAC Name |
ethyl 6,6,6-trifluoro-3-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-2-14-7(13)5-6(12)3-4-8(9,10)11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWNFAUTZXWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230344 | |
| Record name | Hexanoic acid, 6,6,6-trifluoro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,6,6-trifluoro-3-oxohexanoate | |
CAS RN |
163714-65-6 | |
| Record name | Hexanoic acid, 6,6,6-trifluoro-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163714-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6,6,6-trifluoro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


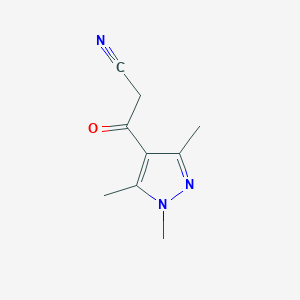


![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)
![[3-(Azidomethyl)oxetan-3-yl]methanol](/img/structure/B3379484.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride](/img/structure/B3379488.png)
